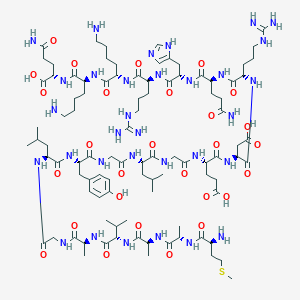![molecular formula C24H33Br3N4S2 B114756 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide CAS No. 144085-64-3](/img/structure/B114756.png)
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenylpyrimidines and has shown potential in various applications, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism Of Action
The mechanism of action of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent and to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide in lab experiments include its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide. These include further studies on its mechanism of action, its potential as an anticancer agent, and its use as a fluorescent probe for imaging biological systems. Additionally, research could focus on optimizing its synthesis method and exploring its potential in other scientific research applications.
Conclusion
In conclusion, 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is complex, but it has advantages such as its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Synthesis Methods
The synthesis of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide involves several steps. The first step is the reaction of 2,4-dichloro-5-(2-dimethylaminoethylthio)pyrimidine with 2-bromo-3-nitrothiophene in the presence of a base to form 2-(3-(2-(3-(2-(dimethylamino)ethylthio)phenyl)pyrimidin-4-yl)phenylsulfanyl)-N,N-dimethylethanamine. The final product is obtained by reacting the intermediate with hydrobromic acid.
Scientific Research Applications
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has shown potential in various scientific research applications. It has been used as a tool compound in drug discovery and medicinal chemistry. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
properties
CAS RN |
144085-64-3 |
|---|---|
Product Name |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
Molecular Formula |
C24H33Br3N4S2 |
Molecular Weight |
681.4 g/mol |
IUPAC Name |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
InChI |
InChI=1S/C24H30N4S2.3BrH/c1-27(2)13-15-29-21-9-5-7-19(17-21)23-11-12-25-24(26-23)20-8-6-10-22(18-20)30-16-14-28(3)4;;;/h5-12,17-18H,13-16H2,1-4H3;3*1H |
InChI Key |
PHLWGQBNOIGCQR-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
Canonical SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
synonyms |
2-[3-[4-[3-(2-dimethylaminoethylsulfanyl)phenyl]pyrimidin-2-yl]phenyl] sulfanyl-N,N-dimethyl-ethanamine trihydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



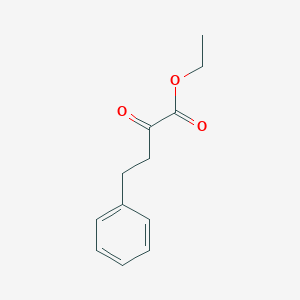
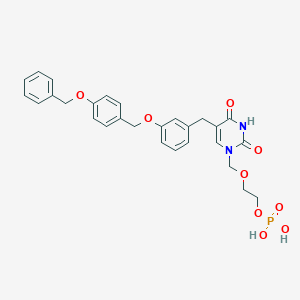
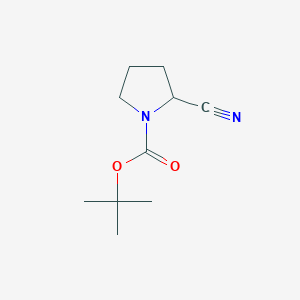
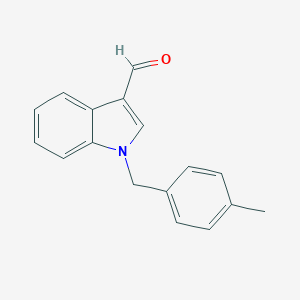
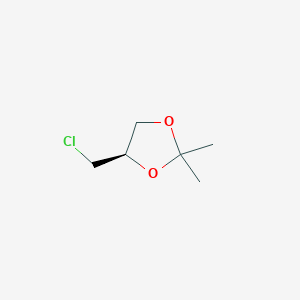
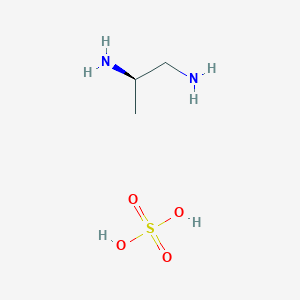
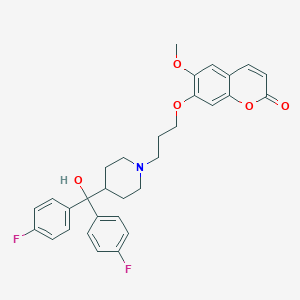
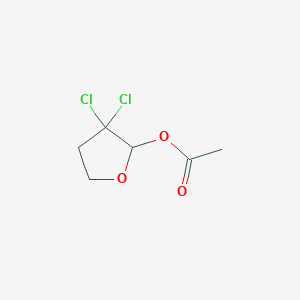
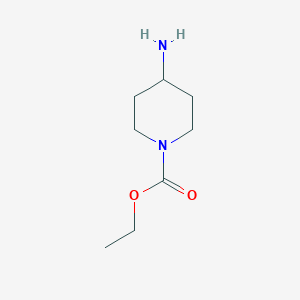
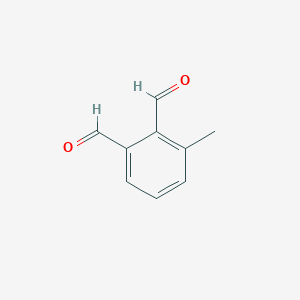
![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)
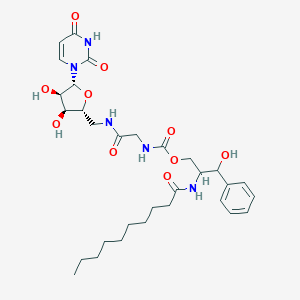
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)
